![molecular formula C18H16N4 B10816579 1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole](/img/structure/B10816579.png)
1-Methyl-2-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-661798 is a chemical compound with the molecular formula C18H16N4 and a molecular weight of 288.35 . It is known for its role as an androgen receptor modulator, which makes it significant in various scientific research fields .
Preparation Methods
The synthesis of WAY-661798 involves multiple steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not widely published. industrial production methods often involve the use of high-purity reagents and controlled reaction environments to ensure consistency and quality .
Chemical Reactions Analysis
WAY-661798 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
WAY-661798 has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in various chemical reactions to study its binding properties and reactivity.
Biology: Investigated for its role in modulating androgen receptors, which are crucial in various biological processes.
Medicine: Explored for potential therapeutic applications, particularly in conditions related to androgen receptor modulation.
Industry: Utilized in the development of new materials and compounds due to its unique chemical properties
Mechanism of Action
WAY-661798 exerts its effects by binding to androgen receptors, thereby modulating their activity. This interaction influences various molecular pathways, including those involved in gene expression and cellular signaling. The exact mechanism involves the formation of a ligand-receptor complex, which then interacts with specific DNA sequences to regulate the transcription of target genes .
Comparison with Similar Compounds
WAY-661798 can be compared with other androgen receptor modulators such as:
- WAY-204688
- WAY-100135
- WAY-123398
These compounds share similar mechanisms of action but differ in their chemical structures and specific binding affinities. WAY-661798 is unique due to its specific molecular configuration, which provides distinct binding properties and biological effects .
Properties
Molecular Formula |
C18H16N4 |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
1-methyl-2-(1-methyl-3-phenylpyrazol-4-yl)benzimidazole |
InChI |
InChI=1S/C18H16N4/c1-21-12-14(17(20-21)13-8-4-3-5-9-13)18-19-15-10-6-7-11-16(15)22(18)2/h3-12H,1-2H3 |
InChI Key |
YSISLADEWSMKEV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-(4-(6-Methoxyfuro[2,3-b]quinoline-2-carbonyl)piperazin-1-yl)phenyl)ethan-1-one](/img/structure/B10816504.png)
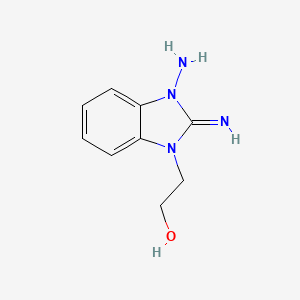
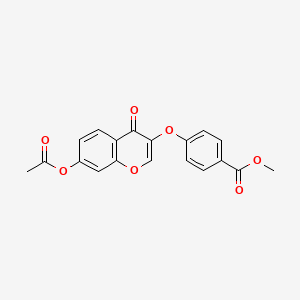
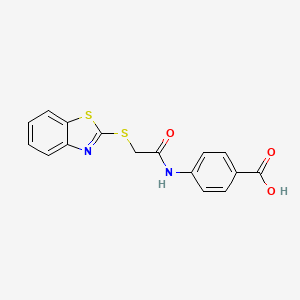
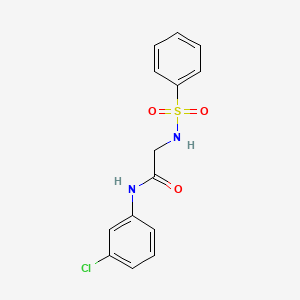
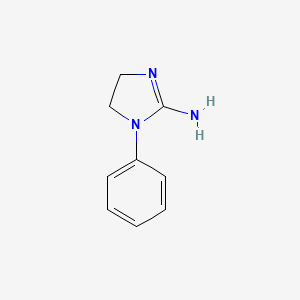
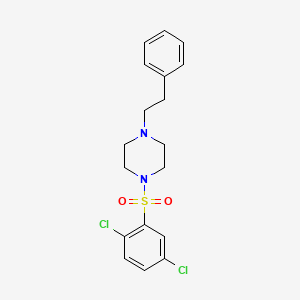
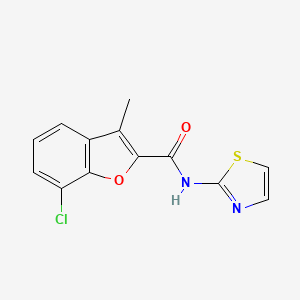
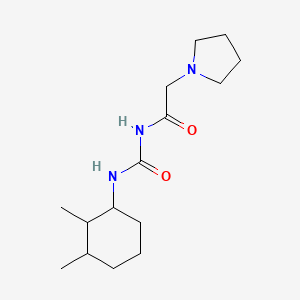

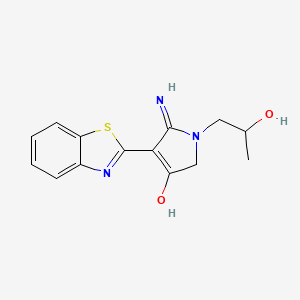


![[4-(2-Fluorophenyl)piperazin-1-yl]-(7-methylfuro[2,3-b]quinolin-2-yl)methanone](/img/structure/B10816596.png)
